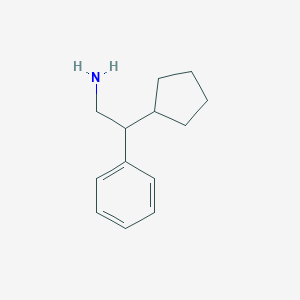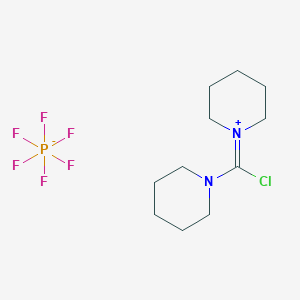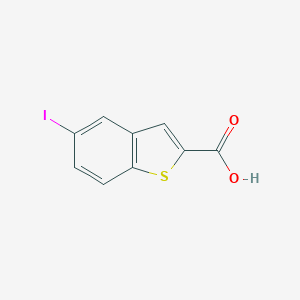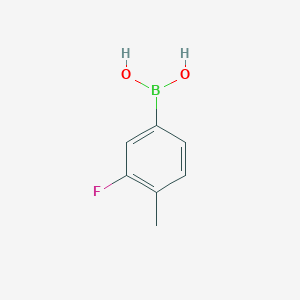
3-Fluoro-4-methylphenylboronic acid
Overview
Description
3-Fluoro-4-methylphenylboronic acid is a useful research compound. Its molecular formula is C7H8BFO2 and its molecular weight is 153.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Activity : Formylphenylboronic acids, including fluoro-2-formylphenylboronic acids, have shown significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent is critical in their effectiveness (Borys et al., 2019).
Synthesis of Medical Compounds : Fluoro-bromobiphenyls, intermediates in the production of non-steroidal anti-inflammatory and analgesic materials like flurbiprofen, are synthesized using fluoro-bromobenzonitrile and phenylboronic acids (Qiu et al., 2009).
Adsorption Mechanisms : Studies on fluoro and formyl analogues of phenylboronic acids, including 2-fluorophenylboronic acid, help understand adsorption modes on silver nanoparticles' surfaces. These studies reveal how substituents and their positions influence molecular structures (Piergies et al., 2013).
Glucose Sensing : A study synthesized a monomer for glucose sensing, integrating fluoro-containing phenylboronic acid for enzyme-free detection at physiological conditions (Bao et al., 2021).
Cancer Research : Phenylboronic acid and benzoxaborole derivatives, including fluoro-formylphenylboronic acid, have been evaluated for their antiproliferative potential in various cancer cell lines. These compounds are promising as anticancer agents due to their specific mode of action (Psurski et al., 2018).
Cross-Coupling Reactions : Fluoro-containing arylboronic acids, including 3-fluorophenylboronic acid, have been used as coupling partners in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions (Chen et al., 2016).
Neuroscience : Fluoro-Jade, a derivative of fluorescein, is used for detecting neuronal degeneration induced by various neurotoxicants (Schmued & Hopkins, 2000).
Glucose Selectivity Improvement : Fluoroalkylated boronic acids have been employed to enhance the selectivity of glucose sensing in aqueous solutions (Huang et al., 2013).
Material Science : Research on fluoro-substituted boronic acids, including their acidity, hydrolytic stability, and spectroscopic properties, has implications for their applications in various fields (Gozdalik et al., 2017).
Sensory Applications : Studies on ortho-aminomethylphenylboronic acid-based sensors reveal mechanisms for fluorescence modulation, crucial for developing effective sensory devices (Chapin et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
3-Fluoro-4-methylphenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which forms a carbon-carbon bond between two different organic groups . The primary targets of this compound are the palladium catalyst and the organic group involved in the reaction .
Mode of Action
The Suzuki–Miyaura cross-coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which acts as a nucleophilic organoboron reagent, is transferred from boron to the palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key process in the synthesis of various organic compounds . The reaction can be used to create carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry . The downstream effects of this reaction can lead to the formation of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used in the reaction .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-methylphenylboronic acid plays a significant role in biochemical reactions. It is known to participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction
Cellular Effects
Given its role in Suzuki–Miyaura cross-coupling reactions, it may influence cell function by participating in carbon–carbon bond formation . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
Given its role in Suzuki–Miyaura cross-coupling reactions, it may interact with enzymes or cofactors involved in carbon–carbon bond formation .
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVBHUUZDFUIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382205 | |
| Record name | 3-Fluoro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168267-99-0 | |
| Record name | 3-Fluoro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Fluoro-4-methylphenylboronic acid in the synthesis of [2-11C]imidazolines?
A1: this compound serves as a crucial building block in the synthesis of [2-11C]imidazolines, particularly [11C]FTIMD (2-(3-fluoro-tolyl)-4, 5-dihydro-1H-imidazole). The process utilizes a palladium-mediated 11C-carbomethoxylation reaction using [11C]CO. Specifically:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



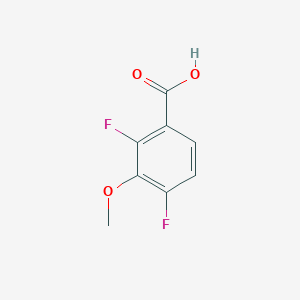
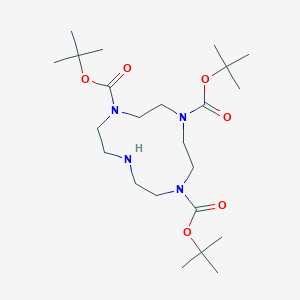
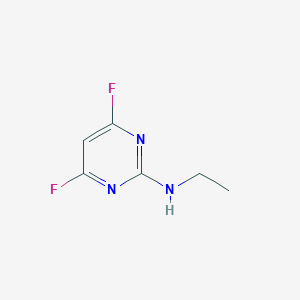
![2-Methyl-1H-cyclopenta[b]quinoxaline](/img/structure/B62090.png)

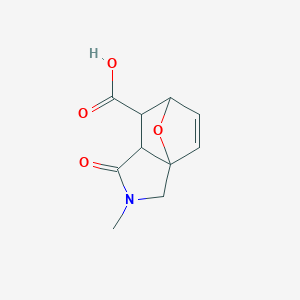
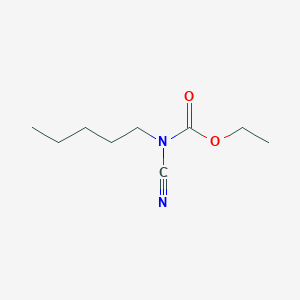
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
